molecular formula C12H11N3O B11713276 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile

Cat. No.: B11713276
M. Wt: 213.23 g/mol
InChI Key: SQGKUJJKYOCOFV-UHFFFAOYSA-N
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Description

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-2,3-dihydro-1H-benzodiazole with a suitable nitrile compound in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are potential techniques that can be employed to enhance the yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted benzodiazole derivatives with new functional groups.

Scientific Research Applications

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2,3-dihydro-1H-benzodiazole: A precursor in the synthesis of the target compound.

    3-oxobutanenitrile: Another precursor used in the synthesis process.

    Benzodiazole derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile stands out due to its specific combination of a benzodiazole ring and a butanenitrile group, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile

InChI

InChI=1S/C12H11N3O/c1-8(16)9(7-13)12-14-10-5-3-4-6-11(10)15(12)2/h3-6,16H,1-2H3

InChI Key

SQGKUJJKYOCOFV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1C)O

Origin of Product

United States

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